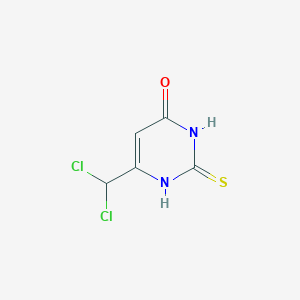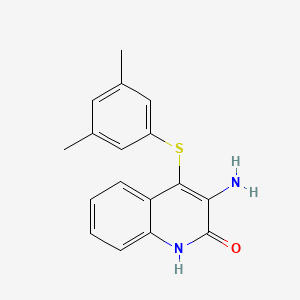
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is a heterocyclic compound that features a quinolinone core with an amino group at the 3-position and a 3,5-dimethylphenylthio substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- can be achieved through a multi-step process involving the formation of the quinolinone core followed by functionalization at the 3 and 4 positions. One common method involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound to form the quinolinone core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the 3,5-dimethylphenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of various functional groups at the 3-position.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2(1H)-Quinolinone, 3-amino-4-phenylthio-
- 2(1H)-Quinolinone, 3-amino-4-(4-methylphenyl)thio-
- 2(1H)-Quinolinone, 3-amino-4-(2,4-dimethylphenyl)thio-
Comparison: Compared to its analogs, 2(1H)-Quinolinone, 3-amino-4-((3,5-dimethylphenyl)thio)- is unique due to the presence of the 3,5-dimethylphenylthio group, which may confer distinct steric and electronic properties.
Propriétés
Numéro CAS |
172469-96-4 |
|---|---|
Formule moléculaire |
C17H16N2OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-amino-4-(3,5-dimethylphenyl)sulfanyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16N2OS/c1-10-7-11(2)9-12(8-10)21-16-13-5-3-4-6-14(13)19-17(20)15(16)18/h3-9H,18H2,1-2H3,(H,19,20) |
Clé InChI |
GIVHIQBOULOWEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC3=CC=CC=C32)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



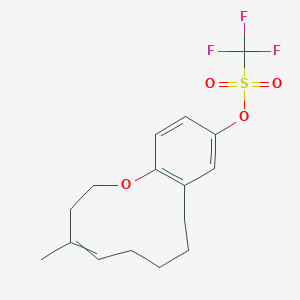
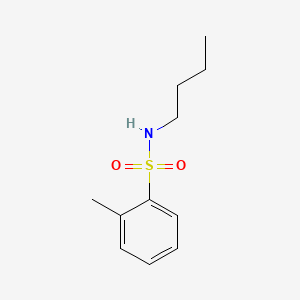
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

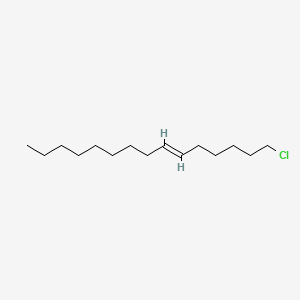
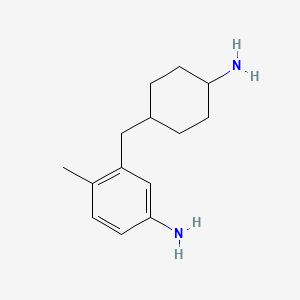


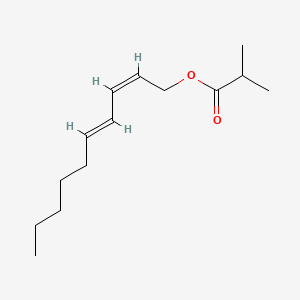
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)


